Cas no 2228206-97-9 (2-(thiolan-3-yl)ethane-1-sulfonyl fluoride)

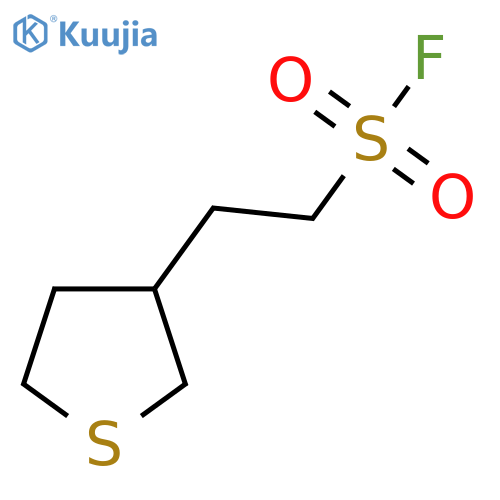

2228206-97-9 structure

商品名:2-(thiolan-3-yl)ethane-1-sulfonyl fluoride

2-(thiolan-3-yl)ethane-1-sulfonyl fluoride 化学的及び物理的性質

名前と識別子

-

- 2-(thiolan-3-yl)ethane-1-sulfonyl fluoride

- 2228206-97-9

- EN300-2003516

-

- インチ: 1S/C6H11FO2S2/c7-11(8,9)4-2-6-1-3-10-5-6/h6H,1-5H2

- InChIKey: GGBLRARLNARWKZ-UHFFFAOYSA-N

- ほほえんだ: S1CCC(C1)CCS(=O)(=O)F

計算された属性

- せいみつぶんしりょう: 198.01845010g/mol

- どういたいしつりょう: 198.01845010g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 11

- 回転可能化学結合数: 3

- 複雑さ: 207

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 67.8Ų

- 疎水性パラメータ計算基準値(XlogP): 1.5

2-(thiolan-3-yl)ethane-1-sulfonyl fluoride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-2003516-0.1g |

2-(thiolan-3-yl)ethane-1-sulfonyl fluoride |

2228206-97-9 | 0.1g |

$993.0 | 2023-09-16 | ||

| Enamine | EN300-2003516-0.25g |

2-(thiolan-3-yl)ethane-1-sulfonyl fluoride |

2228206-97-9 | 0.25g |

$1038.0 | 2023-09-16 | ||

| Enamine | EN300-2003516-1.0g |

2-(thiolan-3-yl)ethane-1-sulfonyl fluoride |

2228206-97-9 | 1g |

$1214.0 | 2023-05-25 | ||

| Enamine | EN300-2003516-5g |

2-(thiolan-3-yl)ethane-1-sulfonyl fluoride |

2228206-97-9 | 5g |

$3273.0 | 2023-09-16 | ||

| Enamine | EN300-2003516-5.0g |

2-(thiolan-3-yl)ethane-1-sulfonyl fluoride |

2228206-97-9 | 5g |

$3520.0 | 2023-05-25 | ||

| Enamine | EN300-2003516-0.5g |

2-(thiolan-3-yl)ethane-1-sulfonyl fluoride |

2228206-97-9 | 0.5g |

$1084.0 | 2023-09-16 | ||

| Enamine | EN300-2003516-0.05g |

2-(thiolan-3-yl)ethane-1-sulfonyl fluoride |

2228206-97-9 | 0.05g |

$948.0 | 2023-09-16 | ||

| Enamine | EN300-2003516-10.0g |

2-(thiolan-3-yl)ethane-1-sulfonyl fluoride |

2228206-97-9 | 10g |

$5221.0 | 2023-05-25 | ||

| Enamine | EN300-2003516-2.5g |

2-(thiolan-3-yl)ethane-1-sulfonyl fluoride |

2228206-97-9 | 2.5g |

$2211.0 | 2023-09-16 | ||

| Enamine | EN300-2003516-1g |

2-(thiolan-3-yl)ethane-1-sulfonyl fluoride |

2228206-97-9 | 1g |

$1129.0 | 2023-09-16 |

2-(thiolan-3-yl)ethane-1-sulfonyl fluoride 関連文献

-

Zesheng An,Qian Qiu,Guangyao Liu Chem. Commun., 2011,47, 12424-12440

-

Jessica L. Barilone,Hideaki Ogata,Wolfgang Lubitz,Maurice van Gastel Phys. Chem. Chem. Phys., 2015,17, 16204-16212

-

Marta L. S. Batista,Helena Passos,Bruno J. M. Henriques,Edward J. Maginn,Simão P. Pinho,Mara G. Freire,José R. B. Gomes,João A. P. Coutinho Phys. Chem. Chem. Phys., 2016,18, 18958-18970

-

Young Hun Kang,Juwhan Ryu,Song Yun Cho,Kwang-Suk Jang J. Mater. Chem. A, 2015,3, 21428-21433

2228206-97-9 (2-(thiolan-3-yl)ethane-1-sulfonyl fluoride) 関連製品

- 2228640-97-7(methyl 4-amino-3-{bicyclo2.2.1hept-5-en-2-yl}butanoate)

- 69810-77-1(1-(3-methylphenyl)ethane-1,2-diamine)

- 2680702-97-8(3-[3-(Trifluoroacetamido)cyclobutyl]propanoic acid)

- 1219803-20-9(4-PIPERIDINE-D9-CARBOXAMIDE)

- 383148-69-4(methyl 2-[2-(1H-indol-3-yl)ethyl]-1-oxo-1,2-dihydroisoquinoline-4-carboxylate)

- 1249683-43-9(1-(2-aminopropanoyl)piperidine-3-carboxylic acid)

- 2197523-10-5(4-methyl-2-[(oxan-3-yl)methoxy]pyridine)

- 894013-49-1(N'-(2,6-dimethylphenyl)-N-{2-4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-ylethyl}ethanediamide)

- 41576-48-1(1-Carboxy-cobaltocenium hexafluorophosphate)

- 1806818-20-1(Ethyl 2,3-dibromo-4-(difluoromethyl)pyridine-6-acetate)

推奨される供給者

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量